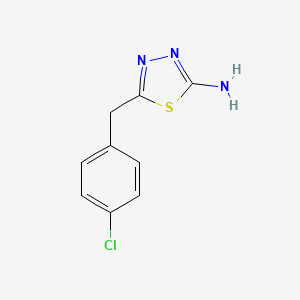

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

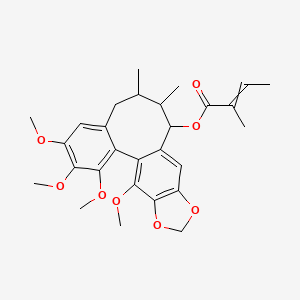

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, or 5-CBTA for short, is an organic compound belonging to the class of thiadiazol-2-amines. It is a synthetic compound with potential applications in a variety of scientific and medical fields. 5-CBTA has been used in a variety of laboratory experiments, particularly in the fields of biochemistry and physiology, to study the mechanism of action and the biochemical and physiological effects of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study on the synthesis of 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed their potential antiviral activity against tobacco mosaic virus (Chen et al., 2010). The research highlights a six-step synthesis process starting from 4-chlorobenzoic acid, demonstrating the compound's versatility in creating sulfonamide derivatives with bioactivity potential.

- Another study focused on the synthesis and characterization of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine derivatives, employing Mn(II) catalyzed reactions. The resulting compounds were analyzed through spectral, X-ray, and DFT studies, emphasizing the structural stability and potential for various applications (Dani et al., 2013).

Biological Activities

- Research into Mannich bases of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole led to the discovery of compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). This study underscores the potential of 1,3,4-thiadiazol-2-amine derivatives in developing new antimicrobial agents.

- The insecticidal activity of new 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives against cotton leafworm was evaluated, with some derivatives showing promising results. This highlights the agricultural application of these compounds in pest control (Ismail et al., 2021).

Material Science and Synthesis Methodology

- A study on the ultrasound-assisted synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives provided an experimental and computational analysis of the process, offering insights into efficient synthesis methods and potential applications in material science (Erdogan, 2018).

Antitubercular and Anticonvulsant Activities

- Phenothiazine-thiadiazole hybrid compounds were designed and evaluated for antitubercular activity, with some derivatives showing significant inhibition against Mycobacterium tuberculosis. This approach of molecular hybridization opens new avenues for the development of potent antitubercular agents (Ramprasad et al., 2015).

- Novel derivatives of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole showed promising anticonvulsant activity, indicating the therapeutic potential of these compounds in treating seizures (Foroumadi et al., 2007).

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQYHQYYNNVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351524 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39181-43-6 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)